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molecular formula C9H10Cl3N B1607033 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 57987-77-6

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1607033
M. Wt: 238.5 g/mol
InChI Key: MPGYNUDLCXDURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062961

Procedure details

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (0.001 mole) was treated with sodium acetate (0.001 mole), acetic anhydride (0.00125 mole), and 2 ml. of acetic acid and the mixture was heated at 95° C. for 15 minutes. The mixture was cooled, diluted with water, made alkaline with aqueous ammonia and extracted with chloroform. Concentration of the extract and recrystallization of the residue from isopropanol gave 2-acetyl-7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, m.p. 99.5-100° C.
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
0.00125 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:12]([Cl:13])=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][CH2:10]2)=[CH:5][CH:4]=1.[C:14]([O-])(=[O:16])[CH3:15].[Na+].C(OC(=O)C)(=O)C.N>O.C(O)(=O)C>[C:14]([N:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:12]([Cl:13])[C:3]([Cl:2])=[CH:4][CH:5]=2)[CH2:10]1)(=[O:16])[CH3:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.001 mol
Type
reactant
Smiles
Cl.ClC1=CC=C2CCNCC2=C1Cl
Name
Quantity
0.001 mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.00125 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
Concentration of the extract
CUSTOM
Type
CUSTOM
Details
recrystallization of the residue from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC2=C(C(=CC=C2CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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